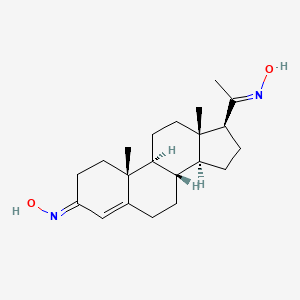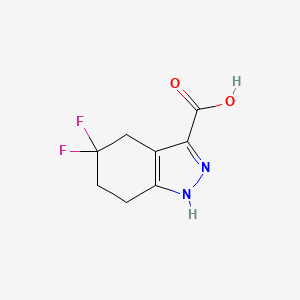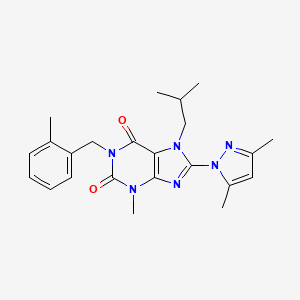
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” can be represented by the InChI code:1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) . The molecular weight of the compound is 219.24 .
科学的研究の応用
Synthetic Methodologies
The oxidative dearomatization of related compounds has been utilized in a novel approach to prepare furoquinolinone and angelicin derivatives, demonstrating an efficient method for generating structurally complex molecules from simpler quinolinone precursors (Ye, Zhang, & Fan, 2012). Additionally, the synthesis of 2-oxo-1,2-dihydroquinoline derivatives has been explored for their potential analgesic and diuretic properties, highlighting the medicinal chemistry applications of these compounds (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013).
Antimicrobial Activity
Quinolinone derivatives have shown promise as scaffolds for antimicrobial drugs, with studies demonstrating their molecular similarity to fluoroquinolone antibiotics. This is vital as the global increase in microbial resistance necessitates the search for new antibiotics (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016). In vitro screening of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones for antimicrobial activity has further validated the utility of these compounds in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).
Quality Control for Pharmaceutical Ingredients
The use of analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of quinoline-3-propanoic acids has been analyzed, emphasizing the necessity of including certain control methods like 13C NMR-spectroscopy to solve the tautomeric forms of these compounds uniquely. This highlights the importance of rigorous quality control measures in the development and manufacturing of pharmaceuticals based on these compounds (Zubkov et al., 2016).
将来の方向性
The future directions for “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” could involve further exploration of its biological activities and potential applications in treating various diseases. The development of novel tetrahydroquinoline analogs with potent biological activity is an area of ongoing research .
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving quinoline or propanoic acid derivatives.
Result of Action
The molecular and cellular effects of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid’s action are currently unknown
特性
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCTTTURUNBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923163-76-2 |
Source


|
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2819610.png)
![N-(2-Chloro-6-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2819611.png)



![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)

![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)


